(4S,5R)-5-hydroxy-4-methylhept-6-en-1-yn-3-one
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Overview
Description
(4S,5R)-5-hydroxy-4-methylhept-6-en-1-yn-3-one is an organic compound with a unique structure that includes both hydroxyl and alkyne functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-5-hydroxy-4-methylhept-6-en-1-yn-3-one typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the use of cyclic acid anhydrides in the presence of a base to form the desired product . The reaction conditions often require careful control of temperature and pH to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in maintaining the reaction conditions and improving the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(4S,5R)-5-hydroxy-4-methylhept-6-en-1-yn-3-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-oxo-4-methylhept-6-en-1-yn-3-one.
Reduction: Formation of 5-hydroxy-4-methylhept-6-en-1-ene.
Substitution: Formation of 5-chloro-4-methylhept-6-en-1-yn-3-one.
Scientific Research Applications
(4S,5R)-5-hydroxy-4-methylhept-6-en-1-yn-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which (4S,5R)-5-hydroxy-4-methylhept-6-en-1-yn-3-one exerts its effects involves its interaction with specific molecular targets. The hydroxyl and alkyne groups can participate in hydrogen bonding and π-π interactions, respectively, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
5R-Hydroxy-4S-methylheptan-3-one: Similar structure but lacks the alkyne group.
4S5R-sitophinone: Another related compound with similar functional groups.
Uniqueness
(4S,5R)-5-hydroxy-4-methylhept-6-en-1-yn-3-one is unique due to the presence of both hydroxyl and alkyne groups, which confer distinct reactivity and potential applications. Its stereochemistry also plays a crucial role in its interactions and effectiveness in various applications.
Properties
CAS No. |
724460-33-7 |
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Molecular Formula |
C8H10O2 |
Molecular Weight |
138.16 g/mol |
IUPAC Name |
(4S,5R)-5-hydroxy-4-methylhept-6-en-1-yn-3-one |
InChI |
InChI=1S/C8H10O2/c1-4-7(9)6(3)8(10)5-2/h1,5-6,8,10H,2H2,3H3/t6-,8-/m1/s1 |
InChI Key |
FRDVCAOTCGHYAL-HTRCEHHLSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C=C)O)C(=O)C#C |
Canonical SMILES |
CC(C(C=C)O)C(=O)C#C |
Origin of Product |
United States |
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